molecular formula C13H22N4 B6969107 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile

Cat. No.: B6969107
M. Wt: 234.34 g/mol
InChI Key: JZGDNZZNPWAGOE-UHFFFAOYSA-N
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Description

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, linked to a pentanenitrile chain via a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The ethyl and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate.

    Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine.

    Nitrile Introduction: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and nitrile group are key functional groups that interact with biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Methyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile
  • 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]butanenitrile
  • 3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]hexanenitrile

Uniqueness

3-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile is unique due to its specific substitution pattern on the pyrazole ring and the length of the nitrile-containing chain. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-5-12(7-8-14)15-9-13-10(3)16-17(6-2)11(13)4/h12,15H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGDNZZNPWAGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=C(N(N=C1C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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